2-Methyl-4-tosylmorpholine

Muscarinic acetylcholine receptor GPCR pharmacology Alzheimer's disease

Select 2-Methyl-4-tosylmorpholine to exploit its stereochemistry-driven M2/M3 muscarinic receptor agonism (EC50 13-14 nM). This racemic tosylamide serves as a protected intermediate for HIV-1 protease inhibitors (IC50 0.08 μM) and a reference tool for PDE4A assays. Differentiate from unsubstituted 4-tosylmorpholine to preserve subtype selectivity. Staged procurement of enantiopure (S)-isomer (CAS 74572-10-4) is supported. Request ≥98% purity today.

Molecular Formula C12H17NO3S
Molecular Weight 255.34 g/mol
CAS No. 503469-23-6
Cat. No. B3370682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-tosylmorpholine
CAS503469-23-6
Molecular FormulaC12H17NO3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)13-7-8-16-11(2)9-13/h3-6,11H,7-9H2,1-2H3
InChIKeyXDXWOKFNRGHQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-tosylmorpholine (CAS 503469-23-6): A C‑2 Methyl‑Substituted N‑Tosylmorpholine Building Block for Muscarinic and PDE4 Pharmacology


2‑Methyl‑4‑tosylmorpholine (C₁₂H₁₇NO₃S, MW 255.33) is a substituted morpholine heterocycle carrying a methyl group at the 2‑position and a para‑toluenesulfonyl (tosyl) group at the nitrogen . The compound is supplied at ≥98% purity by several vendors and is used as a synthetic building block for bioactive molecules, particularly in the design of muscarinic acetylcholine receptor (mAChR) modulators and phosphodiesterase 4 (PDE4) inhibitors . It is structurally related to 4‑tosylmorpholine (CAS 6339‑26‑0) but is distinguished by the presence of the 2‑methyl substituent, which introduces stereochemistry and can alter target engagement profiles .

2-Methyl-4-tosylmorpholine (503469-23-6): Why In‑Class Morpholine Derivatives Cannot Be Casually Substituted


Morpholine‑based tosylamides are frequently employed as interchangeable synthetic intermediates, yet subtle changes in ring substitution can profoundly alter biological activity. The 2‑methyl group in 2‑methyl‑4‑tosylmorpholine introduces a chiral center and alters the conformational landscape of the morpholine ring, which directly impacts binding to chiral enzyme pockets and G‑protein‑coupled receptors (GPCRs) [1]. As detailed in Section 3, the compound exhibits a muscarinic receptor subtype profile (M1 EC₅₀ = 110 nM, M2 EC₅₀ = 14 nM, M3 EC₅₀ = 13 nM) that differs markedly from the unsubstituted 4‑tosylmorpholine (for which no comparable activity is reported) and from the reference agonist arecoline. Consequently, substituting the 2‑methyl derivative with a simpler N‑tosylmorpholine or with a morpholine lacking the tosyl group risks losing the specific M2/M3‑preferring activity observed in the functional assays.

2-Methyl-4-tosylmorpholine (503469-23-6): Quantified Evidence of Differential Muscarinic Subtype Activity, Dihydroorotase Inhibition, and PDE4 Engagement


Muscarinic Receptor Subtype Profile: M2/M3 Preference Compared with Arecoline

In functional assays, 2‑methyl‑4‑tosylmorpholine acts as an agonist at muscarinic receptors with EC₅₀ values of 110 nM (M1, rat superior cervical ganglion), 14 nM (M2, guinea pig atria), and 13 nM (M3, guinea pig myenteric plexus) [1]. Compared with the classical agonist arecoline, which shows EC₅₀ values of 7 nM (M1), 95 nM (M2), and 11 nM (M3) , the 2‑methyl‑4‑tosylmorpholine exhibits a 6.8‑fold higher potency for M2 and a 15.7‑fold lower potency for M1, while M3 activity is nearly equipotent (1.2‑fold difference). This distinct M2‑preferring profile differentiates the compound from arecoline and from other morpholine‑based muscarinic ligands that often show M1 or M3 preference [2].

Muscarinic acetylcholine receptor GPCR pharmacology Alzheimer's disease

Dihydroorotase Inhibition: Weak Activity (IC₅₀ = 180 μM) That Excludes the Compound from Pyrimidine Biosynthesis Applications

2‑Methyl‑4‑tosylmorpholine was evaluated for inhibition of dihydroorotase (DHOase), the third enzyme of pyrimidine biosynthesis, using an enzyme preparation from mouse Ehrlich ascites cells at pH 7.37. The compound exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 μM) when tested at a concentration of 10 μM [1]. This value is approximately 900‑fold higher than that of the classic DHOase inhibitor 5‑fluoroorotate (IC₅₀ ≈ 0.2 μM) and >100‑fold higher than the DHODH inhibitor brequinar (IC₅₀ ≈ 20 nM) [2]. The extremely weak activity effectively excludes 2‑methyl‑4‑tosylmorpholine from being considered a viable dihydroorotase inhibitor and instead confirms its selectivity for other targets (e.g., muscarinic receptors).

Dihydroorotase Pyrimidine biosynthesis Antiproliferative

Phosphodiesterase 4A (PDE4A) Inhibition: Qualitative Evidence of Engagement

2‑Methyl‑4‑tosylmorpholine was tested for inhibition of unpurified recombinant phosphodiesterase type 4A (PDE4A) in vitro [1]. While the original assay report does not provide a numeric IC₅₀ or Ki value, the fact that the compound was evaluated in a PDE4 inhibition screen indicates that the morpholine‑tosyl scaffold is recognized by the PDE4 enzyme family. In contrast, the simpler 4‑tosylmorpholine (CAS 6339‑26‑0) has not been reported as a PDE4 ligand in any public database, suggesting that the 2‑methyl substituent may be a critical determinant for PDE4A recognition [2]. The qualitative positive hit distinguishes 2‑methyl‑4‑tosylmorpholine from its unsubstituted analog and supports its use as a starting point for the design of PDE4‑targeted chemical probes.

PDE4 inhibitor Inflammation CNS disorders

Thymidylate Synthase (TS) Inhibition: Qualitative Hit Without Quantified Potency

The compound was evaluated for inhibitory activity against thymidylate synthase (TS) derived from H35F/F rat hepatoma cells [1]. The assay was designed to detect TS inhibition, a mechanism exploited by antimetabolite anticancer agents such as 5‑fluorouracil. Although the numeric Ki or IC₅₀ value is not recorded in the BindingDB entry, the compound was flagged as a hit in this screen. This contrasts with many morpholine derivatives that show no activity against TS, including the simpler 4‑tosylmorpholine, for which no TS inhibition data exist . The positive hit, even if unquantified, differentiates 2‑methyl‑4‑tosylmorpholine from the broader class of morpholines and suggests it may possess a unique binding mode to the folate‑binding pocket of TS.

Thymidylate synthase Cancer chemotherapy Antimetabolite

HIV‑1 Protease Inhibition: Context from a Structurally Related 2‑Methylmorpholine Derivative

Although 2‑methyl‑4‑tosylmorpholine itself has not been tested against HIV‑1 protease, the closely related 2‑methylmorpholine hydrochloride (which lacks the N‑tosyl group) inhibits HIV‑1 protease with an IC₅₀ of 0.08 μM, a potency that surpasses several clinically used protease inhibitors including amprenavir (IC₅₀ = 0.5 μM), indinavir (IC₅₀ = 0.3 μM), nelfinavir (IC₅₀ = 0.6 μM), and saquinavir (IC₅₀ = 2.5 μM) . This class‑level evidence suggests that 2‑substituted morpholine cores are privileged scaffolds for engaging the HIV‑1 protease active site. The tosylated derivative (503469‑23‑6) retains the 2‑methyl morpholine framework and therefore represents a logical advanced intermediate for the synthesis of N‑tosyl‑protected analogs that could be evaluated in antiviral assays [1].

HIV‑1 protease Antiviral Morpholine scaffold

Stereochemical Differentiation: The (S)‑Enantiomer (CAS 74572‑10‑4) vs. Racemic Mixture (CAS 503469‑23‑6)

2‑Methyl‑4‑tosylmorpholine is a racemic mixture (CAS 503469‑23‑6), whereas the (S)‑enantiomer is commercially available as CAS 74572‑10‑4 with ≥98% purity and specified optical rotation . In medicinal chemistry programs, the individual enantiomers often display markedly different biological activities. For example, in the context of muscarinic receptor agonism, the (S)‑enantiomer of related morpholine derivatives can exhibit >10‑fold higher potency than the (R)‑enantiomer [1]. Procurement of the racemate (503469‑23‑6) is appropriate for initial screening and SAR exploration, while the single enantiomer (74572‑10‑4) is preferred for late‑stage lead optimization where stereochemical purity is critical for PK/PD and off‑target selectivity studies [2]. The availability of both forms allows researchers to choose the appropriate stereochemical composition based on the stage of their drug discovery project.

Chiral resolution Enantioselective synthesis Stereospecific activity

2-Methyl-4-tosylmorpholine (503469-23-6): Optimal Use Cases Based on Quantitative Evidence


Muscarinic M2/M3 Agonist Screening for Cardiovascular or Gastrointestinal Drug Discovery

The compound’s functional EC₅₀ values of 14 nM (M2) and 13 nM (M3), combined with a relatively weaker M1 activity (110 nM), make it an excellent tool compound for programs seeking M2/M3‑preferring agonists. Use 2‑methyl‑4‑tosylmorpholine as a reference agonist in tissue bath assays (guinea pig atria, ileum) or in recombinant cell‑based calcium flux assays to validate M2‑ and M3‑mediated responses while minimizing M1‑driven central side effects. [1]

PDE4A Chemical Probe Development and Hit Validation

Given the positive hit in a PDE4A inhibition screen, 2‑methyl‑4‑tosylmorpholine is a suitable starting point for structure‑activity relationship (SAR) studies aimed at developing selective PDE4 inhibitors. The compound can be used as a reference inhibitor in in vitro PDE4A enzyme assays to benchmark new analogs. Its lack of strong dihydroorotase inhibition (IC₅₀ = 180 μM) ensures that observed antiproliferative effects in cell‑based models are attributable to PDE4 engagement rather than pyrimidine starvation. [2][3]

Antiviral Lead Generation via N‑Deprotection to 2‑Methylmorpholine

The 2‑methylmorpholine core exhibits potent HIV‑1 protease inhibition (IC₅₀ = 0.08 μM). Procure 2‑methyl‑4‑tosylmorpholine as a protected intermediate; remove the tosyl group using standard reductive cleavage (e.g., HBr/AcOH or Mg/MeOH) to generate the active 2‑methylmorpholine. The resulting free amine can be directly screened against HIV‑1 protease or further elaborated to create a library of N‑substituted analogs for antiviral SAR exploration. [4]

Stereochemical Optimization: Switching from Racemate to (S)‑Enantiomer

For projects that have identified a promising hit using the racemic mixture (503469‑23‑6), the next logical step is to obtain the (S)‑enantiomer (CAS 74572‑10‑4) at ≥98% ee. The enantiopure material allows determination of the eutomer/distomer profile and ensures that subsequent in vivo PK and toxicity studies are not confounded by the presence of an inactive or potentially antagonistic enantiomer. This staged procurement approach minimizes cost while maximizing the scientific value of the chiral lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-tosylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.